N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a synthetic benzamide derivative characterized by a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a methanesulfonyl group, and a morpholine-containing propyl chain. The compound’s synthesis likely involves multi-step reactions, including amide coupling and sulfonylation, as inferred from analogous protocols in related studies .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4S2.ClH/c1-33(29,30)19-6-3-2-5-16(19)21(28)27(8-4-7-26-9-11-31-12-10-26)22-25-20-17(24)13-15(23)14-18(20)32-22;/h2-3,5-6,13-14H,4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWEZOEDWCULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the fluorine atoms, and subsequent functionalization with the morpholine and methanesulfonyl groups. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that benzothiazole derivatives can target specific pathways involved in tumor growth, making them promising candidates for cancer therapies .
Neuroprotective Effects
The morpholine group in the compound enhances its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drugs. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammatory processes and promoting neuronal survival .
Ion Channel Modulation
The compound has been studied for its effects on ion channels, particularly voltage-gated potassium channels (Kv channels). It has shown potential as an inhibitor of Kv1.3 channels, which are implicated in autoimmune diseases and other pathological conditions. This modulation could lead to therapeutic strategies for conditions such as multiple sclerosis and rheumatoid arthritis .
G Protein-Coupled Receptors
The interaction of this compound with G protein-coupled receptors (GPCRs) has also been explored. GPCRs are critical targets in drug discovery due to their role in various physiological processes. The compound's ability to modulate GPCR activity could provide insights into new therapeutic avenues for treating metabolic and cardiovascular diseases .
Synthetic Pathways
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Detailed synthetic routes have been documented, showcasing the versatility of this compound in creating analogs with improved efficacy or selectivity .
Structure-Activity Relationship Studies
Research into structure-activity relationships (SAR) has revealed that modifications to the benzothiazole and morpholine components can significantly affect biological activity. These findings guide further development of more potent derivatives tailored for specific therapeutic targets.
Case Studies
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares key structural motifs with derivatives reported in the literature (Table 1):
Table 1: Structural Comparison of Key Compounds
- Fluorine Substitution : The 4,6-difluoro pattern on the benzothiazole ring enhances electronegativity and metabolic stability, akin to the 2,4-difluorophenyl group in triazole derivatives .
- Sulfonyl Groups : The methanesulfonyl moiety may improve solubility and target binding, similar to the sulfonyl benzoyl groups in triazole-thiones .
- Morpholine Propyl Chain : The morpholine group, a common solubility-enhancing motif, contrasts with the hydroxamic acid or cycloalkyl substituents in analogs .
Analytical Characterization
- IR Spectroscopy : The target compound’s benzamide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides , while the absence of S-H bands (~2500–2600 cm⁻¹) rules out thiol tautomerism.
- NMR : Aromatic protons in the difluorobenzothiazole and benzamide regions would resemble shifts observed in triazole-thiones (e.g., 7.2–8.1 ppm for aryl groups) .
- Mass Spectrometry : Molecular networking (cosine scores >0.8) could link the compound to analogs with shared fragmentation patterns (e.g., sulfonyl or morpholine losses) .
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H20F2N4O2S
- Molar Mass : 366.42 g/mol
- CAS Number : 1105188-25-7
The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The benzothiazole moiety is known for its role in modulating biological responses, particularly in cancer and inflammatory diseases.
Key Mechanisms:
- Inhibition of c-Met Receptor : The compound has been shown to inhibit the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis.
- Ion Channel Modulation : Similar compounds have demonstrated the ability to inhibit ion channels such as Kv1.3, which are crucial for T-cell activation and proliferation .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from relevant studies:
Case Studies
- Anti-cancer Activity : A study evaluated the compound's efficacy against various cancer cell lines. It demonstrated significant cytotoxicity, particularly in breast and lung cancer models, suggesting potential for further development as an anti-cancer agent.
- Inflammatory Diseases : In models of inflammation, the compound reduced pro-inflammatory cytokines, indicating its potential utility in treating conditions like rheumatoid arthritis and other autoimmune disorders.
Toxicology and Safety Profile
Preliminary toxicity studies have indicated a favorable safety profile at therapeutic doses. The compound's selectivity for target pathways minimizes off-target effects commonly associated with similar agents.
Q & A
Q. What spectroscopic and analytical methods are used to confirm the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for structural elucidation. NMR identifies proton and carbon environments, IR confirms functional groups (e.g., sulfonyl, amide), and MS validates molecular weight. X-ray crystallography (using programs like SHELX) resolves stereochemistry and crystal packing .
Q. What are the critical steps in synthesizing this benzothiazole derivative?
Key steps include:
- Coupling the benzothiazole core with the methanesulfonyl group via nucleophilic substitution.
- Introducing the morpholinylpropyl moiety through alkylation or amidation.
- Optimizing reaction conditions (e.g., dimethylformamide as solvent, controlled temperature) to enhance yield .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?
High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, targeting ≥95% for biological assays. Impurity profiles are quantified using calibrated standards, with residual solvents analyzed via Gas Chromatography (GC) .
Q. What biological activities or targets are associated with this compound?
Benzothiazole derivatives often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. Preliminary studies suggest interactions with kinase or protease targets, though specific mechanisms require validation via enzyme-linked immunosorbent assays (ELISA) or cellular viability assays .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
SHELXL (part of the SHELX suite) refines X-ray data by adjusting atomic displacement parameters and validating against Fo-Fc maps. Discrepancies in bond lengths/angles are addressed via restraints and cross-validation with spectroscopic data .
Q. What strategies improve synthesis yield and scalability for this compound?
- Employ flow chemistry for exothermic reactions (e.g., sulfonylation).
- Use phase-transfer catalysts in biphasic systems.
- Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Pathway analysis : Pair RNA sequencing (RNA-seq) with pathway enrichment tools (e.g., KEGG) after dose-dependent treatment .
Q. How should contradictions in bioactivity data across studies be addressed?
Perform meta-analyses with standardized assays (e.g., fixed IC50 measurement protocols). Evaluate variables like cell line selection, compound solubility, and assay endpoints. Use systematic reviews to identify methodological biases .
Q. What computational methods predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and stability. Density Functional Theory (DFT) calculates electronic properties to guide structural modifications .
Q. How are structural modifications validated for enhanced target selectivity?
- SAR studies : Synthesize analogs with variations in the morpholinylpropyl or difluorobenzothiazole groups.
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., kinase families) using high-throughput screening (HTS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
